molecular formula C12H14 B14078656 1-(Cyclopent-1-en-1-yl)-4-methylbenzene CAS No. 827-56-5

1-(Cyclopent-1-en-1-yl)-4-methylbenzene

Katalognummer: B14078656
CAS-Nummer: 827-56-5
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: NFSDKPOJUBHNPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopent-1-en-1-yl)-4-methylbenzene is an organic compound characterized by a cyclopentene ring attached to a benzene ring with a methyl group at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopent-1-en-1-yl)-4-methylbenzene typically involves the cyclization of functionalized dienes. One common method is the cycloisomerization of 1,5- and 1,6-dienes catalyzed by cationic palladium phenanthroline complexes . This reaction proceeds under mild conditions and yields the desired cyclopentene derivative with good selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloisomerization processes using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity, making the process efficient and cost-effective for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Cyclopent-1-en-1-yl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.

Major Products:

    Oxidation: Formation of cyclopent-1-en-1-yl ketones or alcohols.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Introduction of various alkyl or acyl groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopent-1-en-1-yl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Cyclopent-1-en-1-yl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, it can bind to specific receptors, modulating their signaling pathways and exerting various biological effects .

Vergleich Mit ähnlichen Verbindungen

    1-(Cyclopent-1-en-1-yl)benzene: Lacks the methyl group at the para position, resulting in different chemical and biological properties.

    4-Methylcyclopent-1-en-1-ylbenzene: Similar structure but with the methyl group on the cyclopentene ring instead of the benzene ring.

Uniqueness: 1-(Cyclopent-1-en-1-yl)-4-methylbenzene is unique due to the specific positioning of the cyclopentene ring and the methyl group, which influences its reactivity and interactions with other molecules

Eigenschaften

CAS-Nummer

827-56-5

Molekularformel

C12H14

Molekulargewicht

158.24 g/mol

IUPAC-Name

1-(cyclopenten-1-yl)-4-methylbenzene

InChI

InChI=1S/C12H14/c1-10-6-8-12(9-7-10)11-4-2-3-5-11/h4,6-9H,2-3,5H2,1H3

InChI-Schlüssel

NFSDKPOJUBHNPS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.